molecular formula C23H19ClN4O2S B1230342 N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide

N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide

Cat. No.: B1230342
M. Wt: 450.9 g/mol
InChI Key: CZVQZVXLUOAFKN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide is an anilide.

Scientific Research Applications

Antibacterial Activity

N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide and its derivatives have been studied for their antibacterial properties. Several related compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. This activity is attributed to the structural and physicochemical parameters of these compounds, including their hydrophobicity and steric bulk characteristics (Desai et al., 2008), (Mistry et al., 2009), (Kerru et al., 2019).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor activity. For example, certain derivatives have shown mild to moderate activity against human breast adenocarcinoma cell line MCF7, with specific compounds demonstrating significant potency (El-Morsy et al., 2017), (Atta & Abdel‐Latif, 2021).

Antioxidant Properties

The antioxidant properties of similar compounds have been investigated. They showed significant effects in vitro on rat liver microsomal lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

These compounds have been studied for their potential in photovoltaic applications and ligand-protein interactions. Some derivatives have shown good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells. Molecular docking studies have indicated that certain compounds exhibit favorable binding interactions with enzymes like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anti-inflammatory Activity

Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C23H19ClN4O2S/c24-16-7-6-11-18(13-16)26-21(29)14-20-22(30)28(15-19-10-4-5-12-25-19)23(31-20)27-17-8-2-1-3-9-17/h1-13,20H,14-15H2,(H,26,29)

InChI Key

CZVQZVXLUOAFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide
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N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide
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